2-Hydroxy-3,4-dimethylbenzoic acid

Catalog No.
S3309924
CAS No.
58138-74-2
M.F
C9H10O3
M. Wt
166.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Hydroxy-3,4-dimethylbenzoic acid

CAS Number

58138-74-2

Product Name

2-Hydroxy-3,4-dimethylbenzoic acid

IUPAC Name

2-hydroxy-3,4-dimethylbenzoic acid

Molecular Formula

C9H10O3

Molecular Weight

166.17 g/mol

InChI

InChI=1S/C9H10O3/c1-5-3-4-7(9(11)12)8(10)6(5)2/h3-4,10H,1-2H3,(H,11,12)

InChI Key

YSJWNEDBIWZWOI-UHFFFAOYSA-N

SMILES

CC1=C(C(=C(C=C1)C(=O)O)O)C

Canonical SMILES

CC1=C(C(=C(C=C1)C(=O)O)O)C

2-Hydroxy-3,4-dimethylbenzoic acid, with the chemical formula C9H10O3C_9H_{10}O_3, is a derivative of benzoic acid featuring two methyl groups at the 3 and 4 positions and a hydroxyl group at the 2 position. This compound is classified within the broader category of salicylic acids, which are ortho-hydroxylated benzoic acids. Its structural uniqueness contributes to its potential applications in various fields, particularly in biochemistry and pharmaceuticals .

  • Interaction with biological targets: If explored for pharmaceutical research, the mechanism could involve interaction with specific enzymes or receptors in the body.
  • Formation of complexes: The hydroxyl and carboxylic acid groups could allow 2,3,4-H3DMBA to form complexes with other molecules, potentially relevant in material science applications.
  • Acidity: The carboxylic acid group can exhibit mild acidity, potentially causing irritation upon contact.
  • Dust hazard: As a solid, 2,3,4-H3DMBA might pose a dust inhalation hazard.

The chemical behavior of 2-hydroxy-3,4-dimethylbenzoic acid includes typical reactions associated with carboxylic acids and phenolic compounds. Key reactions include:

  • Esterification: Reacting with alcohols in the presence of an acid catalyst to form esters.
  • Acid-Base Reactions: The carboxylic acid group can donate a proton, allowing it to participate in neutralization reactions with bases.
  • Electrophilic Aromatic Substitution: The hydroxyl group activates the aromatic ring towards electrophilic substitution, allowing further functionalization at the ortho and para positions relative to the hydroxyl group.

These reactions highlight its versatility as a chemical building block in organic synthesis.

Research indicates that 2-hydroxy-3,4-dimethylbenzoic acid exhibits various biological activities. It has been studied for its potential anti-inflammatory properties, as well as its role in inhibiting certain enzymes involved in metabolic pathways. Such activities suggest possible applications in therapeutic contexts, particularly for conditions involving inflammation or metabolic dysregulation .

Several methods exist for synthesizing 2-hydroxy-3,4-dimethylbenzoic acid:

  • Methylation of Salicylic Acid: Starting with salicylic acid, methylation can be achieved using methyl iodide in the presence of a base such as potassium carbonate.
  • Friedel-Crafts Acylation: Using a suitable acyl chloride and an aluminum chloride catalyst to introduce acyl groups followed by hydroxylation.
  • Direct Hydroxylation: Employing hydroxylation agents on substituted benzoic acids to introduce hydroxyl groups at specific positions.

These methods allow for the efficient production of this compound while maintaining high specificity for desired substituents.

2-Hydroxy-3,4-dimethylbenzoic acid finds applications across various domains:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of drugs due to its biological activity.
  • Agricultural Chemicals: It may be utilized in developing herbicides or fungicides owing to its biochemical properties.
  • Research: Employed in biochemical assays and studies focusing on enzyme inhibition and metabolic pathways .

Interaction studies involving 2-hydroxy-3,4-dimethylbenzoic acid have primarily focused on its enzyme inhibition capabilities. For instance, it has been evaluated for its effects on specific dehydrogenases and other metabolic enzymes. These studies are crucial for understanding how this compound can modulate biological pathways and potentially lead to therapeutic developments.

Several compounds share structural similarities with 2-hydroxy-3,4-dimethylbenzoic acid. Here is a comparison highlighting their uniqueness:

Compound NameStructure FeaturesUnique Aspects
2-Hydroxybenzoic AcidHydroxyl group at position 2Basic structure of salicylic acid
3-Hydroxy-4-methylbenzoic AcidHydroxyl group at position 3Different methyl positioning alters reactivity
2-Hydroxy-4-methylbenzoic AcidHydroxyl group at position 2Similar to salicylic acid but different methylation
2-Hydroxy-3,5-dimethylbenzoic AcidTwo methyl groups at positions 3 and 5Different substitution pattern affects properties

These comparisons illustrate how slight variations in substitution patterns can significantly influence the chemical properties and biological activities of these compounds. The unique positioning of functional groups in 2-hydroxy-3,4-dimethylbenzoic acid contributes to its distinct reactivity and application potential compared to its analogs .

XLogP3

3.2

Other CAS

58138-74-2

Wikipedia

Benzoic acid, 2-hydroxy-3,4-dimethyl-

Dates

Modify: 2023-08-19

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